2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide
Overview
Description
“2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide” is a chemical compound with the CAS Number: 1021241-92-8 . It has a molecular weight of 213.32 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is “2-{[(1-ethyl-2-pyrrolidinyl)methyl]amino}-N,N-dimethylacetamide” and its InChI code is "1S/C11H23N3O/c1-4-14-7-5-6-10(14)8-12-9-11(15)13(2)3/h10,12H,4-9H2,1-3H3" . This indicates the compound consists of 11 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 213.32 .Scientific Research Applications
Biological Effects of Related Amides
- A review on the toxicology of acetamide, N,N-dimethylacetamide (DMAC), and other related compounds highlights their commercial importance and the biological consequences of exposure. These chemicals vary in their biological responses and have expanded environmental toxicology data over the years (Kennedy, 2001).
Metabolism and Carcinogenicity Studies
- Research on methylated arsenicals, including their metabolism and implications for human risk assessment, provides a comprehensive understanding of the toxicological profile of arsenic-based compounds, which could inform safety evaluations of structurally related chemicals (Cohen et al., 2006).
Enhancing Therapeutic Effects
- Studies on the enhancement of protoporphyrin IX accumulation for photodynamic therapy show how chemical modifications can optimize therapeutic outcomes, a principle that could be applicable to the modification and application of "2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide" in medical research (Gerritsen et al., 2008).
Understanding Pharmacokinetics and Pharmacodynamics
- Research on ketamine, a compound with pharmacological similarities, provides insights into clinical pharmacokinetics and pharmacodynamics in anesthesia and pain therapy. Such studies inform the development and application of new therapeutic agents, including the potential research applications of "2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide" (Peltoniemi et al., 2016).
Metformin's Protective Effects
- Investigations into metformin, a synthetic biguanide, reveal not just antihyperglycaemic effects but also protective effects on the vascular endothelium. This highlights the broader pharmacological potential of compounds beyond their primary use (Triggle & Ding, 2017).
properties
IUPAC Name |
2-[(1-ethylpyrrolidin-2-yl)methylamino]-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-4-14-7-5-6-10(14)8-12-9-11(15)13(2)3/h10,12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQBTVSSJOXAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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